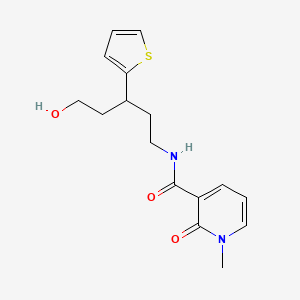![molecular formula C21H16N2OS B2386133 N-(4-metilbenzo[d]tiazol-2-il)-[1,1'-bifenil]-4-carboxamida CAS No. 313528-60-8](/img/structure/B2386133.png)
N-(4-metilbenzo[d]tiazol-2-il)-[1,1'-bifenil]-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Aplicaciones Científicas De Investigación
N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anti-inflammatory properties and antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit cox-1 and cox-2 enzymes, which play a crucial role in inflammation . Additionally, some derivatives have demonstrated antibacterial activity by creating pores in bacterial cell membranes .
Biochemical Pathways
Given the anti-inflammatory and antibacterial activities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation and bacterial cell integrity .
Result of Action
Similar compounds have shown to inhibit cox-1 and cox-2 enzymes, leading to anti-inflammatory effects . They have also demonstrated antibacterial activity by creating pores in bacterial cell membranes, leading to cell death .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit anti-inflammatory properties, potentially through interactions with cyclooxygenase (COX) enzymes . Specifically, certain derivatives of the compound have shown the highest IC50 values for COX-1 inhibition .
Cellular Effects
N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can influence cell function in various ways. It has been found to alleviate haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian activity . Furthermore, it has been associated with changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, molecular docking studies have supported the compound’s potential to bind to protein receptors .
Dosage Effects in Animal Models
The effects of N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can vary with different dosages in animal models
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-methylbenzothiazole
- 2-phenylbenzothiazole
Uniqueness
N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both benzothiazole and biphenyl moieties allows for diverse interactions with biological targets and potential therapeutic applications .
Propiedades
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-5-9-18-19(14)22-21(25-18)23-20(24)17-12-10-16(11-13-17)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWONKQIOSWDLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![(Z)-ethyl 2-(4,6-difluoro-2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386054.png)



![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386062.png)

![3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2386064.png)



![5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2386071.png)
